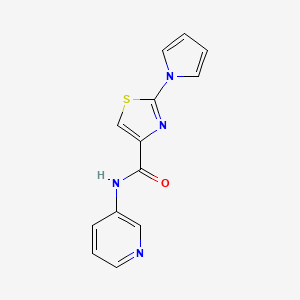

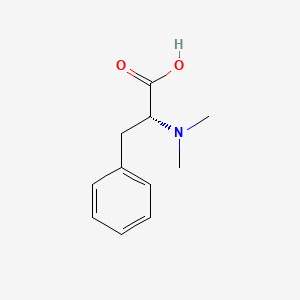

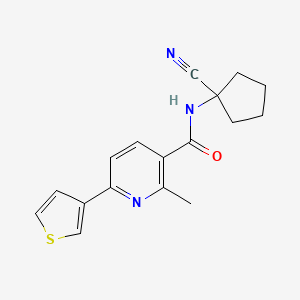

![molecular formula C16H13ClF4N4O B2703761 (3-Chloro-4-fluorophenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775451-02-9](/img/structure/B2703761.png)

(3-Chloro-4-fluorophenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition

This compound has been studied for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its overactivity can lead to skin pigmentation disorders and neurodegenerative diseases like Parkinson’s . The 3-chloro-4-fluorophenyl moiety in the compound has shown promising results in inhibiting tyrosinase from Agaricus bisporus, suggesting its potential use in pharmaceutical and cosmetic applications .

Anticancer Research

The compound’s structure suggests it could be a candidate for anticancer research. The presence of fluorine atoms often enhances the biological activity of compounds, making them more effective in targeting cancer cells. Research into similar compounds has shown potential in inhibiting the growth of various cancer cell lines, indicating that this compound could be explored for similar applications .

Neuroprotective Agents

Given its potential to inhibit enzymes like tyrosinase, this compound might also be investigated for neuroprotective properties. Inhibiting tyrosinase can reduce the production of neurotoxic melanin intermediates, which are implicated in neurodegenerative diseases. Thus, this compound could be a candidate for developing treatments for conditions like Parkinson’s disease .

Antimicrobial Activity

Compounds with similar structures have been studied for their antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) can enhance the antimicrobial activity of organic compounds. This compound could be tested against various bacterial and fungal strains to evaluate its effectiveness as an antimicrobial agent .

Anti-inflammatory Applications

The compound’s structure suggests it could have anti-inflammatory properties. Fluorinated compounds are often more potent and selective in their biological activities. Research into similar compounds has shown anti-inflammatory effects, making this compound a potential candidate for treating inflammatory diseases .

Enzyme Inhibition Studies

Beyond tyrosinase, this compound could be explored for its ability to inhibit other enzymes. The structural features that make it effective against tyrosinase might also be beneficial in inhibiting other enzymes involved in various biological processes. This could lead to the development of new therapeutic agents targeting different diseases .

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold for drug design. Researchers can modify its structure to enhance its activity, selectivity, and pharmacokinetic properties. This compound could serve as a starting point for developing new drugs with improved efficacy and safety profiles .

Cosmetic Applications

Due to its potential as a tyrosinase inhibitor, this compound could be used in cosmetic formulations to treat hyperpigmentation disorders. By reducing melanin production, it can help in developing skin-lightening products and treatments for conditions like melasma and age spots .

Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus 3’-Chloro-4’-fluoropropiophenone | 194943-82-3 - MilliporeSigma Thermo Scientific Chemicals 3-Chloro-4-fluorophenyl isocyanate, 98%, Thermo Scientific Chemicals IJMS | Free Full-Text | Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF4N4O/c17-11-7-10(1-2-12(11)18)15(26)25-5-3-24(4-6-25)14-8-13(16(19,20)21)22-9-23-14/h1-2,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXXKOFOYVTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

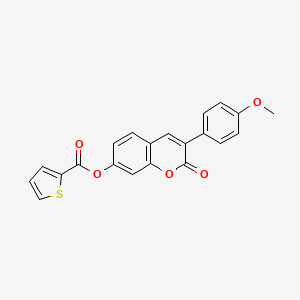

![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)

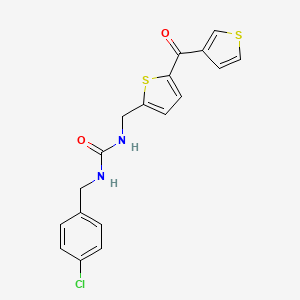

![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2703685.png)

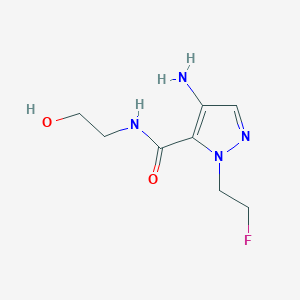

![1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2703687.png)

![2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2703690.png)

![2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2703694.png)